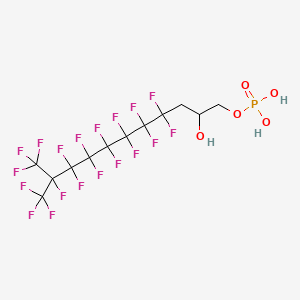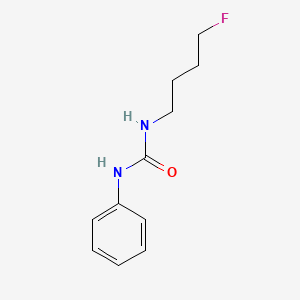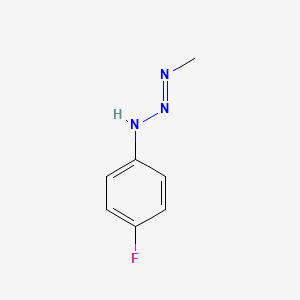
1-Triazene, 3-(4-fluorophenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 3-(4-fluorophenyl)-1-methyl- is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) within their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- typically involves the reaction of 4-fluoroaniline with methyl nitrite under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently reacts with methylamine to form the desired triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods
Industrial production of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Triazene, 3-(4-fluorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
1-Triazene, 3-(4-fluorophenyl)-1-methyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Triazene, 3-(4-chlorophenyl)-1-methyl-
- 1-Triazene, 3-(4-bromophenyl)-1-methyl-
- 1-Triazene, 3-(4-nitrophenyl)-1-methyl-
Uniqueness
1-Triazene, 3-(4-fluorophenyl)-1-methyl- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
53477-44-4 |
|---|---|
Molecular Formula |
C7H8FN3 |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
4-fluoro-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8FN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
InChI Key |
QIHZSZKDTKTHCC-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


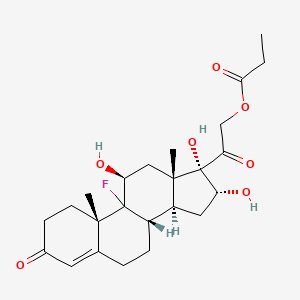

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
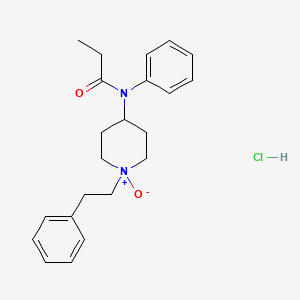
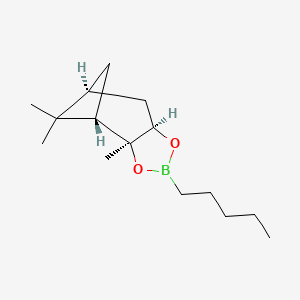
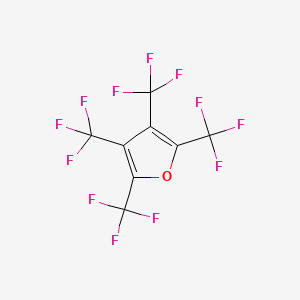
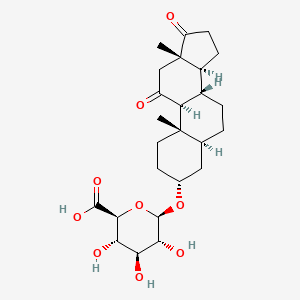
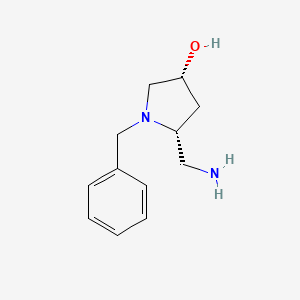
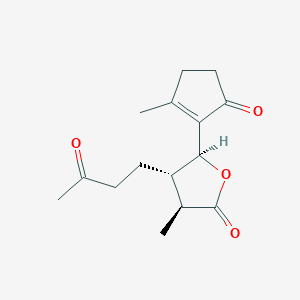
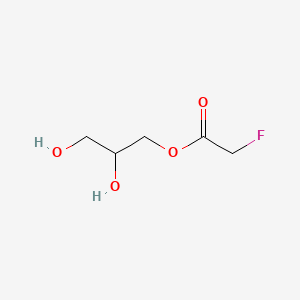

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
